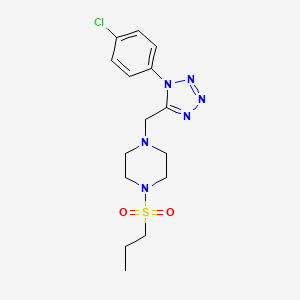
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound, “2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide”, has been synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources .Applications De Recherche Scientifique
Anticancer Applications
Research into derivatives of ethyl 2-aminothiazole 4-carboxylate has shown promising anticancer properties. For instance, compounds such as Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate and its analogs were designed, synthesized, and evaluated for their anticancer activities, particularly against colorectal cancer. These compounds demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines, suggesting potential applications in colorectal cancer treatment (Ilyas et al., 2021).
Photophysical and Photochemical Properties
Studies on ethyl 2-arylthiazole-5-carboxylates have explored their photophysical properties, including fluorescence and singlet oxygen activation, indicating potential applications in photochemical reactions and as singlet-oxygen sensitizers (Amati et al., 2010). Such properties could be leveraged in designing photosensitizers for photodynamic therapy or as components in photochemical synthesis.
Synthetic Utility
The synthetic versatility of compounds related to ethyl 2-aminothiazole-5-carboxylates has been demonstrated in various studies. For example, palladium-catalyzed direct (hetero)arylation methods have been developed to access (hetero)aryloxazoles, showcasing the utility of ethyl oxazole-4-carboxylate derivatives in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Verrier et al., 2008).
Antimicrobial Activities
The antimicrobial potential of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which could be structurally related to the ethyl 2-aminothiazole-5-carboxylate derivatives, has been evaluated, revealing good activity against several pathogens. Such findings suggest the relevance of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Insect Growth Regulator Potential
A novel compound, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, was synthesized and studied as an insect growth regulator, showing significant activity against the fifth instar of Galleria mellonella. While structurally different, this research demonstrates the broader potential of ethyl carboxylate derivatives in agricultural applications, including pest management (Devi & Awasthi, 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as 2-(2,4-dichlorophenoxy)acetic acid and its derivatives, are known to selectively inhibit the cox-2 enzyme .
Mode of Action
It can be inferred from similar compounds that it might act as a selective, systemic herbicide, absorbed through roots, and increases biosynthesis and production of ethylene causing uncontrolled cell division and damage to vascular tissue .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound might affect the pathways related to ethylene biosynthesis and cell division .
Result of Action
Based on the mode of action, it can be inferred that the compound might cause uncontrolled cell division and damage to vascular tissue .
Action Environment
Similar compounds are known to be used in various environments including food, feed and non-food crops; fallow land; non-agricultural areas including rights-of way, residential lawns; aquatic areas including commercial fisheries, lakes, reservoirs, streams, swamps; forestry .
Propriétés
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4S/c1-2-27-19(26)18-17(12-6-4-3-5-7-12)24-20(29-18)23-16(25)11-28-15-9-8-13(21)10-14(15)22/h3-10H,2,11H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCCUILPMDUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)


![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)
![1-ethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2984575.png)
